7-Chloronaphthalen-1-amine
Description
Positional Significance of Substituted Naphthalene (B1677914) Amines in Contemporary Organic Chemistry
The naphthalene molecule, a fused bicyclic aromatic hydrocarbon, possesses two distinct positions for substitution: the alpha (1, 4, 5, and 8) and beta (2, 3, 6, and 7) positions. wikipedia.org The reactivity and properties of a substituted naphthalene are profoundly influenced by the location of its functional groups. In electrophilic substitution reactions, the alpha position is generally more reactive than the beta position due to the greater resonance stabilization of the resulting carbocation intermediate. brainly.com
In the case of amino-substituted naphthalenes, the position of the amine group dictates the electronic properties of the molecule. The amino group is an activating group, increasing the electron density of the naphthalene ring system and influencing its reactivity in further chemical transformations. The relative orientation of substituents can lead to significant differences in the physical and chemical behavior of isomers. For instance, the conformation and orientation of an amine substituent with respect to the naphthalene core can determine the strength of its visible light absorption. researchgate.net
The presence of a halogen, such as chlorine, introduces further complexity and functionality. The chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but also serves as a leaving group in nucleophilic aromatic substitution reactions. The specific placement of the chloro and amino groups in 7-Chloronaphthalen-1-amine, with the amino group at the alpha-position and the chlorine at a beta-position on the other ring, creates a unique electronic environment that is exploited in various synthetic strategies. This positional arrangement influences the molecule's dipole moment, solubility, and its potential as a building block for more complex structures.
Research Trajectories and Scholarly Contributions Pertaining to this compound
This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive amino group and a halogenated site, allows for a range of chemical modifications.
One significant application of this compound is in the synthesis of other substituted naphthalenes. For example, it is a key starting material for the preparation of 1-Bromo-7-chloronaphthalene through a Sandmeyer reaction. This reaction involves the diazotization of the amino group on this compound with sodium nitrite (B80452) in an acidic medium, followed by treatment with copper(I) bromide to replace the diazonium group with a bromine atom. The resulting 1-Bromo-7-chloronaphthalene is a valuable building block in its own right, utilized in cross-coupling reactions like Suzuki and Stille couplings to form biaryl compounds.
The amino group of this compound can also be a focal point for building more complex molecular architectures. Aromatic amines are known intermediates in the synthesis of a variety of compounds, including pharmaceuticals and dyes. ontosight.ai Research has shown that core-substituted naphthalene diimides, which can be synthesized from amino-naphthalenes, exhibit interesting electronic and self-assembly properties, making them promising for applications in organic electronics. researchgate.net
Furthermore, halogenated naphthalenes, a class to which this compound belongs, have been investigated for their biological activities. While this article does not delve into specific therapeutic applications, it is noteworthy that the structural motifs present in this compound are of interest in medicinal chemistry research.
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 50987-58-1 |
| Molecular Formula | C10H8ClN |
| Molecular Weight | 177.63 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Density | 1.289±0.06 g/cm³ (Predicted) |
This table provides a snapshot of the fundamental physicochemical characteristics of this compound, which are essential for its handling and application in a research setting.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOHSFHDCWFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492916 | |
| Record name | 7-Chloronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50987-58-1 | |
| Record name | 7-Chloronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 7 Chloronaphthalen 1 Amine and Its Chemical Adducts
Established Reaction Pathways for the Preparation of 7-Chloronaphthalen-1-amine
Diazotization-Mediated Halogenation Protocols (e.g., Sandmeyer Reaction Analogs)
A prominent and highly selective method for synthesizing aryl halides from aryl amines is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction proceeds through a diazonium salt intermediate, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst. wikipedia.orglscollege.ac.in While direct synthesis of this compound via this method is not the primary focus, the reverse application, starting from a naphthalenediamine to introduce a chloro substituent, or using this compound to synthesize other halogenated naphthalenes, demonstrates the utility of this reaction.
The general mechanism of the Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The key steps are:
Formation of the Diazonium Salt: The aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic medium) to form a diazonium salt. masterorganicchemistry.com
Electron Transfer and Radical Formation: The copper(I) catalyst facilitates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org
Halogen Transfer: The aryl radical then reacts with a copper(II) halide species to yield the final aryl halide product and regenerate the copper(I) catalyst. wikipedia.org
A specific example of a Sandmeyer-type reaction starting from a chloronaphthalen-1-amine is the synthesis of 1-bromo-8-chloronaphthalene (B1342333) from 8-chloronaphthalen-1-amine (B1355594). chemicalbook.com In this procedure, 8-chloronaphthalen-1-amine is treated with sodium nitrite and p-toluenesulfonic acid in acetonitrile (B52724) at low temperatures to form the diazonium salt. Subsequent reaction with copper(I) bromide results in the formation of 1-bromo-8-chloronaphthalene. chemicalbook.com
Table 1: Representative Conditions for Sandmeyer-type Reaction
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |
| 8-Chloronaphthalen-1-amine | 1. NaNO₂, TsOH·H₂O 2. CuBr | Acetonitrile/Water | -5 °C to 25 °C | 1-Bromo-8-chloronaphthalene | 72% | chemicalbook.com |
Aromatic Nucleophilic Substitution from Precursor Molecules
Aromatic nucleophilic substitution (SNAAr) provides a direct route to functionalize aromatic rings, including the synthesis of amino-naphthalene derivatives. fishersci.itmasterorganicchemistry.com This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. fishersci.it The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group. fishersci.itmasterorganicchemistry.com The mechanism typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
For the synthesis of aminated naphthalenes, a common approach involves the nucleophilic substitution of a halogen with an amine or an azide (B81097) followed by reduction. researchgate.net For instance, starting from a chloronaphthalene derivative, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures can introduce the azide group. Subsequent reduction of the azide yields the corresponding amine.
In a specific example, 7-chloro-6-methoxynaphthalen-2-ol was synthesized from 6-amino-7-chloronaphthalen-2-ol via a diazonium salt intermediate, which then underwent nucleophilic substitution. researchgate.netjmchemsci.com
Advanced Synthetic Transformations for Functionalized this compound Derivatives
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds. mit.edubeilstein-journals.org
Palladium-Catalyzed Carbon-Nitrogen Bond Formation
Palladium-catalyzed C-N bond formation, often referred to as Buchwald-Hartwig amination, is a powerful method for constructing aryl amines from aryl halides. beilstein-journals.orgnih.govacs.org These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. mit.edubeilstein-journals.org The choice of ligand is critical for the success of these transformations. acs.org
This methodology has been successfully applied to the synthesis of 7-amino-substituted tetracyclines, where an in situ generated aminostannane (B14696203) precursor was used. nih.gov The reaction of N-substituted 4-bromo-7-azaindoles with various amines has also been achieved using a palladium catalyst, a Xantphos ligand, and a base like cesium carbonate in dioxane. beilstein-journals.orgbeilstein-journals.org
Table 2: Conditions for Palladium-Catalyzed C-N Bond Formation
The general catalytic cycle for Buchwald-Hartwig amination involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form an amido complex.
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, yielding the desired aryl amine and regenerating the palladium(0) catalyst.
Cobalt-Catalyzed Aminocarbonylation Reactions
Cobalt-catalyzed aminocarbonylation offers an alternative to precious metal-based methods for the synthesis of amides from aryl halides. rsc.orgresearchgate.net Recent advancements have shown that these reactions can be promoted by visible light, allowing for the use of simple cobalt catalysts. rsc.orgsemanticscholar.org This method is applicable to a broad range of (hetero)aryl halides, including chlorides, and various amine nucleophiles. rsc.org
Mechanistic studies suggest that the reaction proceeds through an intermolecular charge transfer involving a donor-acceptor complex between the substrate and a cobaltate catalyst. rsc.org A breakthrough in this area includes the cobalt-catalyzed aminocarbonylation of unactivated alkyl tosylates, a previously challenging transformation. Furthermore, the deaminative aminocarbonylation of aniline-derived trialkylammonium salts using a simple cobalt catalyst under visible light has been demonstrated. unc.edu
Suzuki and Stille Coupling Applications
Cross-coupling reactions, particularly the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. uwindsor.canih.gov These palladium-catalyzed reactions offer a high degree of functional group tolerance and selectivity. uwindsor.canih.gov
The Suzuki-Miyaura coupling joins an organoboron reagent with an organic halide or triflate. rsc.org This reaction is favored for its mild conditions and the use of generally less toxic and more stable boron compounds. rsc.org For instance, derivatives of this compound can be functionalized by converting the amino group into a halide or triflate, which can then participate in Suzuki coupling with a variety of boronic acids or esters to introduce new aryl or alkyl groups.
The Stille coupling utilizes an organostannane (organotin) compound and an organic halide. uwindsor.canih.gov A key advantage of the Stille reaction is its tolerance for a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca However, the toxicity of organotin reagents is a significant drawback. In the context of this compound, a bromo- or iodo-substituted derivative could be coupled with an organostannane to form a new C-C bond. The choice between Suzuki and Stille coupling often depends on the specific substrates and desired outcome, with Stille sometimes offering superior performance in the synthesis of highly complex molecules. uwindsor.ca
Both reactions can be significantly accelerated using microwave irradiation, which often leads to shorter reaction times and higher yields. cem.com
Table 1: Comparison of Suzuki and Stille Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organostannane (Organotin) |
| Advantages | Mild reaction conditions, low toxicity of boron reagents, commercially available reagents. rsc.org | High functional group tolerance, effective for complex molecules. uwindsor.ca |
| Disadvantages | Base sensitivity in some cases. | Toxicity of organotin reagents and byproducts. uwindsor.ca |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for introducing functional groups onto aromatic rings like naphthalene. pressbooks.pub In the case of this compound, the existing chloro and amino substituents direct the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects governs the regioselectivity of the substitution.
Common EAS reactions include:
Halogenation: Introduction of bromine or another halogen atom. For example, bromination of 7-chloronaphthalene can yield 1-bromo-7-chloronaphthalene.
Nitration: Introduction of a nitro group (-NO₂), which can subsequently be reduced to an amino group.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.
The conditions for these reactions, such as the choice of catalyst and solvent, must be carefully controlled to achieve the desired product and avoid side reactions.
Green Chemistry Approaches in Derivatization (e.g., Ultrasound-Promoted Synthesis)
Green chemistry principles aim to design chemical processes that are environmentally benign. d-nb.infoijnrd.org This includes the use of safer solvents, renewable materials, and energy-efficient methods like ultrasound and microwave irradiation. d-nb.inforesearchgate.net
Ultrasound-promoted synthesis utilizes the phenomenon of acoustic cavitation to enhance reaction rates and yields. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species. This technique has been applied to various organic reactions, including the synthesis of heterocyclic compounds and the reduction of nitro compounds. d-nb.info For the derivatization of this compound, ultrasound could be employed to accelerate reactions such as N-alkylation or the formation of Schiff bases, often under milder conditions and in shorter reaction times compared to conventional heating.
Other green approaches include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. uniovi.es For example, transaminases can be used for the stereoselective synthesis of chiral amines. uniovi.es
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can sometimes lead to faster reactions. uniroma1.it
Microwave-Assisted Organic Synthesis of Derivatives
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions. ijnrd.orgunivpancasila.ac.idresearchgate.net Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid temperature increases and often significantly reduced reaction times, from hours to minutes. ijnrd.orgnih.gov This can also lead to higher yields and improved product purity. ijnrd.org
MAOS has been successfully applied to:
Cross-coupling reactions: Both Suzuki and Stille couplings can be efficiently performed under microwave irradiation. cem.com
Heterocycle synthesis: The synthesis of various heterocyclic systems, such as quinolines and pyrimidines, is often expedited by microwaves. nih.gov
N-alkylation and amidation: Reactions involving the amino group of this compound can be accelerated. d-nb.info
The efficiency of microwave heating depends on the ability of the solvents and reactants to absorb microwave energy. researchgate.net
Table 2: Examples of Microwave-Assisted Reactions
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement |
| Hydrolysis of benzamide | 1 hour | 7 minutes | High (99%) ijnrd.org |
| Knoevenagel condensation | Several hours | 3 minutes | Excellent ijnrd.org |
| Heck reaction | 14 hours | 10 minutes | Significant cem.com |
Regio- and Chemoselective Control in Synthetic Pathways
Achieving regioselectivity (control of substitution position) and chemoselectivity (selective reaction of one functional group over another) is paramount in the synthesis of complex molecules derived from this compound.
Regioselectivity in electrophilic aromatic substitution is dictated by the directing effects of the existing substituents. The powerful activating and ortho, para-directing effect of the amino group will dominate over the deactivating ortho, para-directing effect of the chlorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group (positions 2, 4, and 5). Steric hindrance can also play a role in determining the final product distribution.
Chemoselectivity is crucial when multiple reactive sites are present. For example, in a molecule containing both an amino group and a halogen, it is often necessary to react one group selectively while leaving the other intact. This can be achieved through:
Protecting groups: Temporarily blocking one functional group to allow reaction at another site.
Choice of reagents and conditions: Selecting reagents that are specific for one functional group. For instance, certain hydrogenation catalysts can selectively reduce a nitro group to an amine without affecting a halogen substituent. mdpi.com In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligands can influence which C-X bond (e.g., C-Br vs. C-Cl) reacts preferentially.
Chromatographic and Crystallographic Methods for Product Isolation and Purification
After a chemical synthesis, the desired product must be isolated from the reaction mixture and purified. Chromatography and crystallography are essential techniques for this purpose.
Chromatography is a powerful separation technique based on the differential distribution of components between a stationary phase and a mobile phase. researchgate.net
Column chromatography: Commonly used for the purification of organic compounds. The crude product is loaded onto a column packed with a solid adsorbent (e.g., silica (B1680970) gel or alumina), and a solvent or mixture of solvents (the eluent) is passed through the column to separate the components based on their polarity. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): A more advanced form of liquid chromatography that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. bldpharm.com It can be used for both analytical and preparative purposes.
Gas Chromatography (GC): Suitable for the separation and analysis of volatile compounds. nih.gov
Crystallization is a technique used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution. rsc.org
X-ray crystallography can be used to determine the precise three-dimensional structure of a crystalline compound. This is an invaluable tool for confirming the structure of a newly synthesized molecule and determining its stereochemistry.
Reaction Mechanism Elucidation and Kinetic Analysis of 7 Chloronaphthalen 1 Amine Transformations
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions
The transformation of 7-Chloronaphthalen-1-amine is governed by a variety of reaction mechanisms, each influenced by the specific reagents and conditions employed.
Role of Diazonium Salt Intermediates in Aromatic Transformations
A primary pathway for the transformation of this compound involves its conversion into a diazonium salt. This process, known as diazotization, is a cornerstone of synthetic organic chemistry, providing a versatile intermediate for a wide array of subsequent reactions. binghamuni.edu.ngunacademy.com
The formation of the diazonium salt from a primary aromatic amine like this compound occurs through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). binghamuni.edu.ngbyjus.com The mechanism proceeds through several key steps:
Formation of the Nitrosonium Ion: Nitrous acid reacts with the strong acid to form a nitrosonium ion (NO⁺). byjus.comyoutube.com
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic nitrosonium ion. youtube.com
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (Ar-N₂⁺). binghamuni.edu.ngyoutube.commasterorganicchemistry.com
These diazonium salts are highly valuable intermediates because the dinitrogen group (N₂) is an excellent leaving group, facilitating a variety of substitution reactions. masterorganicchemistry.com For instance, the Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with halides (like bromide in the synthesis of 1-bromo-7-chloronaphthalene), cyanide, or other nucleophiles. unacademy.comlibretexts.orgnumberanalytics.com The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution pathway, initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion. libretexts.orgbyjus.com
The stability of these diazonium salt intermediates is a critical factor, with primary aromatic amines forming diazonium salts that are stable for a short period at low temperatures (typically 0-5°C). binghamuni.edu.ngunacademy.com
Nucleophilic Activation in Transition Metal Catalysis (e.g., Alkoxide-Mediated Activation)
Transition metal catalysis plays a crucial role in many organic transformations, and the reactivity of the metal center can be significantly enhanced through nucleophilic activation. One common method involves the use of alkoxides. u-tokyo.ac.jp The addition of an alkoxide to a metal complex increases the electron density on the metal, thereby boosting its nucleophilicity and that of its ligands. u-tokyo.ac.jp This "ate" complex formation renders the metal center more reactive towards electrophilic species. u-tokyo.ac.jp
For instance, in the context of reactions involving aryl chlorides, which are often less reactive, alkoxide-mediated activation of an iron catalyst has been shown to facilitate borylation reactions. u-tokyo.ac.jp The use of a stoichiometric amount of an alkoxide, such as potassium tert-butoxide, in conjunction with a catalytic amount of an iron salt, can promote the desired transformation under relatively simple conditions, avoiding the need for complex ligands. u-tokyo.ac.jp The effectiveness of the alkoxide can be dependent on its structure and the counter-ion, with potassium tert-butoxide often showing higher reactivity than sodium tert-butoxide or primary alkoxides. u-tokyo.ac.jp This approach highlights the potential of nucleophilic activation to drive difficult organic transformations. u-tokyo.ac.jpresearchgate.net
While direct studies on this compound employing this specific activation method are not detailed in the provided context, the principles of alkoxide-mediated nucleophilic activation of transition metal catalysts are broadly applicable to reactions involving aryl halides and amines. u-tokyo.ac.jpresearchgate.net
Radical-Mediated Reaction Pathways in Organic Synthesis
Radical-mediated reactions offer a powerful and distinct approach to forming chemical bonds, often providing complementary reactivity to traditional ionic pathways. cam.ac.uk In the context of amine transformations, the generation of α-amino radicals is a key step. beilstein-journals.org These radicals can be formed through various methods, including photoinduced electron transfer from an excited state photocatalyst to an amine substrate. nih.gov
Once formed, these α-amino radicals can participate in a variety of reactions. For example, they can undergo Giese-type radical additions to alkenes, leading to the formation of new carbon-carbon bonds. beilstein-journals.org The subsequent radical intermediate can then be further transformed, for instance, through intramolecular addition to an iminium ion, leading to the construction of cyclic structures. beilstein-journals.org
Another significant radical pathway involving aromatic amines is the Sandmeyer reaction, which proceeds through a free radical mechanism. byjus.com The reaction is initiated by a single electron transfer from a copper(I) catalyst to the diazonium salt, resulting in the formation of an aryl radical and the loss of nitrogen gas. libretexts.orgbyjus.com This aryl radical can then react with a nucleophile, such as a halide, to form the final product. byjus.com
The generation of radicals can also be achieved through the interaction of amines with oxidants like manganese dioxide, where the rate-limiting step is often the initial one-electron oxidation of the aromatic amine to an aryl amino radical. osti.gov
Intermolecular Charge Transfer Processes in Catalytic Cycles
Intermolecular charge transfer is a fundamental process in many catalytic cycles, particularly in photoredox catalysis. rsc.org This process often involves the formation of a donor-acceptor complex between a catalyst and a substrate. rsc.org For example, in certain cobalt-catalyzed carbonylations of aryl halides, it is proposed that a photoinduced charge transfer occurs within a complex formed between the aryl halide and a cobaltate catalyst. rsc.org
In the realm of amine chemistry, photoinduced charge-transfer complexes can be harnessed to generate α-amino radicals. cam.ac.uk Mechanistic studies have supported the formation of a transient, ion-pair charge-transfer complex between an iminium ion and a thiolate ion. cam.ac.uk Irradiation of this complex with visible light can promote an intra-complex electron transfer, leading to the formation of the desired radical species. cam.ac.uk
Furthermore, interprotein electron transfer (ET) reactions, such as those between aromatic amine dehydrogenase (AADH) and azurin, highlight the biological relevance of charge transfer processes involving aromatic amines. nih.gov The rate and mechanism of this ET can be significantly influenced by the specific chemical form of the redox-active prosthetic group within the enzyme. nih.gov
Kinetic Studies of Reaction Rates and Rate-Determining Steps
Kinetic studies are essential for understanding the detailed mechanism of a reaction, particularly for identifying the rate-determining step. In electrophilic aromatic substitution (EAS) reactions, the initial attack of the aromatic ring on the electrophile is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, leading to a high-energy carbocation intermediate. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com
In the oxidation of aromatic amines by manganese dioxide, quantitative structure-activity relationship (QSAR) studies have shown a correlation between the oxidation rate constants and descriptors like one-electron oxidation potentials (Eox). osti.gov This provides evidence that the initial one-electron oxidation of the amine to form an aryl amino radical is the rate-limiting step. osti.gov
Influence of Solvent Systems and Reaction Conditions on Mechanistic Outcomes
The choice of solvent and the specific reaction conditions, such as temperature and pH, can have a profound impact on the mechanism and outcome of a reaction.
In diazonium salt reactions, maintaining a low temperature (typically 0–5 °C) is crucial because diazonium salts are relatively unstable and can decompose at higher temperatures. binghamuni.edu.ng The pH of the solution is also a critical factor; an excess of acid is generally required to prevent the formation of unwanted byproducts. binghamuni.edu.ng The choice of solvent can influence both the reaction rate and the stability of the diazonium salt. numberanalytics.com For diazo-coupling reactions, kinetic studies have shown that the reaction rate can be markedly affected by the solvent. oup.comoup.com For example, the reaction of a diazonium salt with 2-naphthol (B1666908) proceeds much faster in dipolar aprotic solvents than in protic solvents, a phenomenon attributed to differences in the solvation of the naphtholate ion. oup.comoup.com
The reaction conditions also dictate the outcome of substitutions on the diazonium salt. For instance, the Sandmeyer reaction, which uses copper(I) halides, provides a route to aryl halides, while heating an aqueous solution of a diazonium salt leads to the formation of a phenol. numberanalytics.comwikipedia.org
The table below summarizes the effect of various reaction conditions on the transformations of aromatic amines and their derivatives.
| Parameter | Effect on Reaction | Example |
| Temperature | Low temperatures (0-5°C) are often required to maintain the stability of diazonium salt intermediates. binghamuni.edu.ng Higher temperatures can lead to decomposition. numberanalytics.com | Diazotization of this compound. |
| pH | The pH of the reaction medium influences the reactivity of species. For example, in diazo coupling, a basic pH increases the concentration of the more reactive phenoxide ion. numberanalytics.com In diazotization, excess acid is needed to prevent side reactions. binghamuni.edu.ng | Azo coupling reactions. numberanalytics.com |
| Solvent | The solvent can affect reaction rates and the stability of intermediates. Dipolar aprotic solvents can accelerate diazo-coupling reactions compared to protic solvents. oup.comoup.com | Reaction of a diazonium salt with 2-naphthol. oup.comoup.com |
| Catalyst | The choice of catalyst directs the reaction pathway. Copper(I) salts in the Sandmeyer reaction facilitate the substitution of the diazonium group with a nucleophile. libretexts.orgnumberanalytics.com | Synthesis of aryl halides from diazonium salts. numberanalytics.com |
Computational Chemistry and Theoretical Studies of 7 Chloronaphthalen 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of 7-Chloronaphthalen-1-amine. researchgate.net These methods provide a robust framework for understanding the molecule's electronic characteristics and predicting its chemical behavior. researchgate.net Methodologies like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) are commonly employed to obtain optimized molecular geometries and electronic properties for similar aromatic compounds. researchgate.netniscpr.res.in
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO Profiles)
The electronic properties of this compound are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate an electron, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the presence of the electron-donating amine group and the electron-withdrawing chlorine atom on the naphthalene (B1677914) scaffold significantly influences the energies of these orbitals. DFT calculations allow for the precise quantification of these energies.
Table 1: Representative Frontier Orbital Energies Calculated via DFT
| Parameter | Representative Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.2 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Note: The values presented are illustrative, based on typical DFT calculations for similar aromatic amines, and serve to represent the output of such a study.
Prediction of Reaction Energetics and Transition State Geometries (e.g., Activation Energies)
Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the Gibbs free energies of reactants, products, and transition states, it is possible to predict the thermodynamics (e.g., enthalpy of reaction) and kinetics (e.g., activation energy) of a given transformation. u-tokyo.ac.jp For instance, in reactions such as electrophilic aromatic substitution, computational models can identify the transition state structure and its associated energy barrier, offering insights into reaction rates and regioselectivity.
For related, more flexible molecules like 7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, activation energy barriers for conformational changes have been calculated to be approximately 76 kJ/mol. While this pertains to ring puckering in a saturated ring, similar principles apply to calculating the energy barriers for processes like the rotation of the amine group in this compound. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state smoothly connects the intended reactants and products on the reaction pathway. researchgate.net
Computational Estimation of Acid-Base Equilibria Parameters (e.g., pKa)
The acid dissociation constant (pKa) is a crucial parameter that quantifies the acidity of the protonated amine group in this compound. Computational methods can provide reliable estimates of pKa values, which are vital for understanding the compound's behavior in different pH environments. srce.hrmdpi.com These calculations typically involve a thermodynamic cycle that computes the Gibbs free energy of the protonation/deprotonation reaction in a solvated state, often using a continuum solvent model like COSMO. srce.hrmdpi.com For this compound, a computationally predicted pKa value has been reported.
Table 2: Computationally Predicted pKa Value
| Compound | Predicted pKa | Method |
|---|---|---|
| This compound | 3.37 ± 0.10 | Computational Prediction |
Source: Data derived from chemical database predictions.
Non-Covalent Interaction Analysis in Molecular Systems
Beyond covalent bonds, non-covalent interactions such as hydrogen bonding and van der Waals forces play a critical role in the molecular recognition and crystal packing of this compound. rsc.org Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to investigate these weak interactions. researchgate.net QTAIM analyzes the electron density topology to identify bond critical points and characterize the nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent). researchgate.net NBO analysis provides insights into orbital-level interactions, such as the charge transfer from a hydrogen bond donor to an acceptor, which helps to quantify the strength and nature of these interactions. researchgate.netchemrxiv.org These analyses can reveal, for example, the intermolecular hydrogen bonds between the amine group of one molecule and the nitrogen or chlorine atom of a neighboring molecule in a condensed phase.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of this compound. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals the molecule's flexibility and accessible conformations. volkamerlab.org
For a semi-rigid molecule like this compound, MD simulations can be used to study the rotational dynamics of the amine (-NH₂) substituent and the out-of-plane vibrations of the naphthalene ring system. These simulations generate an ensemble of structures, allowing for the analysis of conformational preferences and the energy barriers between different conformational states, providing a more realistic picture of the molecule's behavior in solution or other environments.
Table 3: Conceptual Framework of a Molecular Dynamics Simulation
| Step | Description | Output |
|---|---|---|
| 1. System Setup | The molecule is placed in a simulation box, often with explicit solvent molecules (e.g., water). | Initial coordinates and velocities of all atoms. |
| 2. Simulation | Newton's equations of motion are integrated over time for a set duration (e.g., nanoseconds). | A trajectory file containing snapshots of the system at regular intervals. |
Computational Predictions of Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptors)
Conceptual Density Functional Theory (CDFT) provides a powerful set of descriptors for predicting chemical reactivity without the need to simulate a full reaction. nih.gov These descriptors are calculated from the changes in electron density.
The Fukui function, ƒ(r), is a key local reactivity descriptor that identifies the regions in a molecule most susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net It is defined as the derivative of the electron density with respect to the number of electrons. In practice, it is calculated using a finite difference approximation:
ƒ+(r) = ρN+1(r) - ρN(r) : For nucleophilic attack (attack by a nucleophile), this function indicates where an additional electron is most favorably accommodated. scm.com
ƒ-(r) = ρN(r) - ρN-1(r) : For electrophilic attack (attack by an electrophile), this function shows where an electron is most easily removed. scm.com
The Dual Descriptor , defined as ƒ²(r) = ƒ+(r) - ƒ-(r), is another useful tool that can simultaneously reveal nucleophilic (where ƒ²(r) > 0) and electrophilic (where ƒ²(r) < 0) sites within the molecule. scm.com By condensing these function values onto individual atoms, one can generate a ranked list of the most reactive atomic sites in this compound. scm.com For this molecule, the nitrogen atom and specific carbon atoms on the aromatic ring would be expected to have significant Fukui values, indicating their role in chemical reactions.
Table 4: Reactivity Descriptors and Their Interpretation
| Descriptor | Interpretation | Predicted Reactive Sites on this compound |
|---|---|---|
| Fukui Function (ƒ+) | Site for nucleophilic attack. | Likely distributed over the aromatic carbon framework. |
| Fukui Function (ƒ-) | Site for electrophilic attack. | Primarily on the nitrogen atom and electron-rich carbons of the amine-bearing ring. |
Advanced Applications of 7 Chloronaphthalen 1 Amine and Its Derivatives in Materials and Organic Synthesis
Role as a Synthetic Intermediate for Complex Organic Molecules
7-Chloronaphthalen-1-amine serves as a crucial building block in the synthesis of a variety of complex organic molecules. chemsec.orgevitachem.comsmolecule.com Its unique structure, featuring a naphthalene (B1677914) core with both an amino and a chloro substituent, allows for diverse chemical transformations, making it a valuable precursor in the creation of intricate molecular architectures. chemsec.orgevitachem.comsmolecule.com
Precursor for Naphthalene-Based Heterocycles and Annulated Systems
The chemical reactivity of this compound makes it an ideal starting material for the synthesis of various naphthalene-based heterocycles. The amino group can participate in cyclization reactions to form nitrogen-containing rings, while the chloro group can be a site for substitution or coupling reactions. This dual functionality enables the construction of fused ring systems where heterocyclic rings are annulated to the naphthalene framework.
For instance, research has demonstrated the synthesis of novel naphthalene-derived coumarin (B35378) composites starting from related amino-chloro-naphthol compounds. researchgate.net This highlights the utility of the aminonaphthalene scaffold in accessing complex heterocyclic systems. Furthermore, the synthesis of 1,2,4-triazole (B32235) and naphthalene analogs has been explored, showcasing the versatility of naphthalene-based amines in creating diverse heterocyclic structures with potential biological activities. researchgate.net
Synthesis of Quinolines, Benzoquinolines, and Polybenzoquinolines
A significant application of this compound and its derivatives is in the synthesis of quinolines, benzoquinolines, and even polymeric versions (polybenzoquinolines). Quinolines and their extended analogs are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. rsc.org
An aza-Diels-Alder approach has been successfully employed for the synthesis of chlorinated quinolines and benzoquinolines. rsc.orgrsc.org In one example, 3-chloronaphthalen-1-amine was reacted with an aldehyde to form an imine in situ, which then underwent a Povarov reaction with an alkyne to yield a chlorinated benzoquinoline. rsc.org This methodology demonstrates a direct pathway to these complex heterocyclic systems from readily available starting materials. The resulting chlorinated benzoquinolines can be further functionalized, for instance, by reducing a nitro group to an amine, opening avenues for the synthesis of more complex structures, including polybenzoquinolines. rsc.org
| Starting Material | Reagents | Product | Reaction Type | Reference |
| 3-Chloronaphthalen-1-amine | 4-Octylbenzaldehyde, Ethynylnaphthalene | Chlorinated benzoquinoline | Povarov Reaction | rsc.org |
| 5-Chloro-2-methylaniline | 4-Methylbenzaldehyde | Aldimine intermediate | Condensation | rsc.org |
| Aldimine intermediate | Alkyne | Chlorinated quinoline | Povarov Reaction | rsc.org |
Derivatization Towards Naphthoquinones and Related Scaffolds
This compound and its isomers are valuable precursors for the synthesis of naphthoquinones and related structures. Naphthoquinones are a class of organic compounds with significant biological and chemical interest. euchembioj.comrsc.orgnih.gov The amino group of the starting amine can be transformed or replaced to introduce the desired functionality for the naphthoquinone core.
For example, various N,S-substituted naphthoquinone analogues have been synthesized from aminonaphthoquinones. euchembioj.com The presence of a chlorine atom on the naphthalene ring can facilitate substitution reactions. euchembioj.com The synthesis of novel 1,4-naphthoquinone (B94277) derivatives often involves the reaction of a dichloro-naphthoquinone with an amine, showcasing a common strategy to build these scaffolds. nih.govsci-hub.se These reactions highlight the importance of amino- and chloro-substituted naphthalenes as key intermediates in the preparation of a wide range of naphthoquinone derivatives. euchembioj.comrsc.orgnih.govtubitak.gov.tr
| Starting Material | Reagent | Product Type | Reference |
| 2-(4-Chlorophenylamino)-3-chloronaphthalene-1,4-dione | Allyl mercaptan | N,S-substituted naphthoquinone | euchembioj.com |
| 2,3-dichloro-1,4-naphthoquinone | 4-aminophenyl sulfone | 1,4-naphthoquinone derivative | nih.gov |
Functional Materials Development Incorporating this compound Moieties
The incorporation of this compound and its derivatives into functional materials is an expanding area of research. The specific electronic and structural properties of the chloronaphthaleneamine moiety can be harnessed to create materials with tailored optical, electronic, and self-assembly characteristics. evitachem.comresearchgate.net
Organic Electronic and Optoelectronic Materials (e.g., Semiconductors, Photovoltaics)
Naphthalene-based compounds, including derivatives of this compound, are being explored for their potential in organic electronic and optoelectronic devices. evitachem.comresearchgate.net The extended π-system of the naphthalene core, combined with the electronic influence of the chloro and amino substituents, can be tuned to achieve desired semiconductor properties. These materials can function as active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. researchgate.net
For instance, the use of 1-chloronaphthalene (B1664548) as a solvent additive has been shown to enhance the efficiency of polymer solar cells by optimizing the morphology of the active layer. researchgate.net This indicates the importance of chlorinated naphthalene compounds in the processing and performance of organic solar cells. Furthermore, naphthalene diimides (NDIs), which can be synthesized from naphthalene derivatives, are known n-type semiconductors. acs.org The ability to functionalize the naphthalene core allows for the fine-tuning of the electronic properties of these materials for specific applications in electronics. Tertiary amine compounds, in general, are also utilized in the hole transport layer of solar cells. google.com
Polymeric and Supramolecular Architectures
The structure of this compound lends itself to the construction of well-defined polymeric and supramolecular assemblies. researchgate.netresearchgate.net The amino group provides a site for polymerization or for introducing non-covalent interaction motifs, such as hydrogen bonding. These interactions can drive the self-assembly of molecules into ordered, higher-order structures.
Corrosion Inhibitors
The utility of this compound and its derivatives extends to the critical industrial application of corrosion inhibition. Organic compounds, particularly those containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are well-regarded for their ability to protect metallic surfaces from corrosive environments. researchgate.netimist.ma The mechanism of protection generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion. researchgate.netresearchgate.net
Research into amine derivatives has shown them to be effective corrosion inhibitors for various metals, including mild steel and copper alloys, particularly in acidic media such as hydrochloric acid (HCl) solutions. researchgate.netnih.gov The amino group (-NH2) in these compounds serves as a key functional group for interaction with the metal surface through a donor-acceptor mechanism. researchgate.net
While direct studies on this compound are not extensively detailed in the provided context, the principles of corrosion inhibition by related naphthalenamine and amine derivatives offer significant insights into its potential efficacy. The presence of the naphthalene ring and the chloro and amine functional groups in this compound suggests a strong potential for adsorption on metal surfaces.
Detailed Research Findings
Studies on various naphthalenamine derivatives have elucidated their effectiveness as corrosion inhibitors. For instance, naphthylamine has demonstrated significant inhibition efficiency for copper-nickel alloys in hydrochloric acid. researchgate.net The inhibition efficiency of such compounds is often found to increase with their concentration. researchgate.net
Theoretical and experimental studies on different amine derivatives provide a framework for understanding the inhibitive action. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their performance. nih.govjeires.com Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment are calculated to understand the adsorption mechanism. nih.govjeires.com A lower energy gap, for instance, is often associated with higher reactivity and thus better inhibition efficiency.
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods for evaluating the performance of these inhibitors. nih.gov Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net EIS measurements provide information about the charge transfer resistance, which is expected to increase in the presence of an effective inhibitor film. researchgate.net
Surface analysis techniques, including Scanning Electron Microscopy (SEM), confirm the formation of a protective film on the metal surface. nih.gov
Interactive Data on Corrosion Inhibition by Amine Derivatives
The following table summarizes findings from studies on various amine derivatives, which can be considered analogous to the potential behavior of this compound derivatives.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Techniques Used |
| Phenyl Phthalimide Derivatives | Carbon Steel | 0.5 M H2SO4 | Varies with concentration and structure | Weight Loss, Galvanostatic Polarization |
| Triazole and Imidazole-based Compounds | Mild Steel | 1.0 M HCl | Increases with concentration | EIS, Potentiodynamic Polarization, Weight Loss |
| N-Hydroxy Phthalimide Derivatives | Carbon Steel | 1 M HCl | 85 - 99 | Electrochemical Polarization |
| Chromen-6-one Derivatives | Mild Steel | 1.0 M HCl | up to 94.94 | EIS, Potentiodynamic Polarization, SEM/EDX |
Environmental Fate, Degradation Pathways, and Environmental Impact of 7 Chloronaphthalen 1 Amine
Environmental Distribution and Persistence
The environmental distribution and persistence of 7-Chloronaphthalen-1-amine are governed by its physicochemical properties. While specific experimental data on its environmental behavior are scarce, predictions can be made based on its structure and related compounds. Polychlorinated naphthalenes (PCNs) are known for their chemical and thermal stability. food.gov.uk Their resistance to biological degradation and, consequently, their environmental persistence, tends to increase with a higher degree of chlorination. food.gov.uk
Physicochemical parameters from predictive models provide insight into how this compound might behave in the environment. epa.gov These parameters are crucial for understanding its distribution and bioavailability. epa.gov
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Implication for Environmental Distribution |
|---|---|---|
| logKow (Octanol-Water Partition Coefficient) | 2.86 | Indicates a moderate potential to adsorb to soil and sediment and to bioaccumulate in aquatic organisms. |
| log(BCF) (Bioconcentration Factor) | 1.01 | Suggests a low to moderate potential for bioconcentration in fish. |
| log(VP) (Vapor Pressure) | -3.48 | Indicates low volatility, suggesting the compound is not likely to be significantly transported in the atmosphere as a vapor. epa.gov |
This table is generated based on data from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov
The persistence of chlorinated naphthalenes is also dependent on the number of adjacent carbon atoms that are not substituted with chlorine. food.gov.uk As a monochlorinated naphthalene (B1677914), this compound may be more susceptible to degradation than its more highly chlorinated counterparts. food.gov.ukepa.gov However, the presence of both a chlorine atom and an amine group on the naphthalene ring system creates a unique molecule whose specific persistence has not been extensively studied. cymitquimica.com
Mechanistic Studies of Environmental Degradation Processes
The degradation of this compound in the environment is expected to proceed through microbial, photochemical, and potentially thermal or oxidative processes, especially in industrial contexts.
Microbial Biodegradation Pathways and Biotransformation Products
Bacteria, particularly soil bacteria, have been shown to metabolize 1-chloronaphthalene (B1664548) and 2-chloronaphthalene, using them as a sole carbon source. epa.gov The degradation of chlorinated aromatic compounds often begins with an attack by oxygenase enzymes. nih.govepa.gov For chloroanilines and other similar compounds, this can lead to the formation of chlorocatechols. epa.gov These chlorocatechols are key intermediates that can subsequently undergo ring cleavage, eventually leading to non-chlorinated products that can enter central metabolic pathways. epa.gov
A proposed general pathway for the biodegradation of chlorinated aromatic compounds suggests that they are metabolized to chlorophenols and then to chlorocatechols. epa.gov For compounds with nitrogen substituents, like this compound, degradation often proceeds via the corresponding aniline, which can be oxidized to a catechol. epa.gov The release of ammonia (B1221849) is a common step in the breakdown of aromatic amines. nih.gov
Photodegradation Kinetics and Product Identification
Photodegradation is a significant environmental process for many aromatic compounds. This process, driven by sunlight, can involve direct photolysis or indirect reactions with photochemically generated species like hydroxyl radicals. Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is an effective method for degrading organohalides and other persistent pollutants. nih.gov
Studies on the photocatalytic degradation of related compounds, such as chlorobenzene (B131634) and chloronaphthalene, show that they can be broken down, with the degradation rate influenced by factors like flow rate, initial concentration, and humidity. mdpi.comresearchgate.net Research comparing chlorobenzene and chloronaphthalene found that chlorobenzene degraded more rapidly under similar experimental conditions. mdpi.com The kinetics of such reactions are often described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the pollutant onto the catalyst surface. researchgate.netresearchgate.net
While specific kinetic data for this compound is absent, it is expected to undergo photodegradation. The primary products of complete photocatalytic degradation are generally carbon dioxide, water, and inorganic ions (in this case, chloride and ammonium). mdpi.com Incomplete degradation could lead to the formation of various intermediates.
Thermal and Oxidative Degradation in Industrial Contexts
In industrial settings, such as waste incineration or certain chemical manufacturing processes, this compound could be subjected to high temperatures and oxidative conditions. Polychlorinated naphthalenes are noted for their high thermal stability. food.gov.uk
The degradation of amines in industrial contexts, for instance in CO₂ capture plants, occurs through thermal and oxidative pathways. researchgate.netntnu.no Oxidative degradation is a reaction with oxygen, often catalyzed by metal ions, while thermal degradation occurs at high temperatures, such as those in a stripper or reboiler. ntnu.noforcetechnology.com These processes lead to a variety of degradation products, including ammonia and various alkylamines and amides. forcetechnology.comieaghg.org Given its structure, this compound would likely undergo similar degradation reactions under these conditions, although the specific products would be influenced by the naphthalene ring and the chlorine substituent.
Characterization of Volatile and Non-Volatile Degradation Products
The degradation of this compound is expected to produce a range of both volatile and non-volatile products. The specific products formed depend on the degradation pathway.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Volatile Products | Potential Non-Volatile Products |
|---|---|---|
| Microbial Biodegradation | Ammonia (NH₃) | Chlorocatechols, hydroxylated intermediates, ring-cleavage products (e.g., muconic acid derivatives). nih.govepa.gov |
| Photodegradation | Carbon Dioxide (CO₂), Volatile organic intermediates | Partially oxidized intermediates, phenolic compounds, carboxylic acids. mdpi.com |
| Thermal/Oxidative Degradation | Ammonia (NH₃), other volatile amines | Amides, polymers, and other complex condensation products. forcetechnology.combibliotekanauki.pl |
This table is based on generalized degradation pathways for related aromatic amines and chlorinated compounds, as specific data for this compound is limited.
Ammonia is a common, highly volatile degradation product from the breakdown of amines. forcetechnology.combibliotekanauki.pl In contrast, intermediates like chlorocatechols or polymeric substances formed during thermal degradation would be non-volatile and could persist in soil or water. epa.gov Complete mineralization through processes like photocatalysis would ultimately convert the compound to simple inorganic substances like CO₂, H₂O, HCl, and NH₃. mdpi.com
Assessment of Environmental Emissions and Impacts of Amines and Degradation Products
The release of this compound and its subsequent degradation products into the environment poses potential risks. Emissions can occur from industrial facilities where the compound is produced or used. ssethermal.com
The environmental impact of amines and their degradation products is a significant concern, particularly in the context of large-scale industrial applications like CO₂ capture. ieaghg.orgglobalccsinstitute.com While the parent amines may have relatively low toxicity, their degradation products can be more hazardous. ieaghg.org For example, the atmospheric degradation of some amines can lead to the formation of nitrosamines and nitramines, which are classes of chemicals with established carcinogenic properties. ieaghg.orgssethermal.com
Ammonia, a likely degradation product, is a known environmental pollutant that can contribute to the eutrophication of aquatic systems. bibliotekanauki.pl Chlorinated organic compounds, as a class, are of environmental concern due to their potential for persistence, bioaccumulation, and toxicity. env.go.jpresearchgate.net The contamination of the environment with polychlorinated naphthalenes in the past has been linked to adverse effects in wildlife and livestock. food.gov.ukepa.gov
Given the lack of specific emissions data and ecotoxicological studies for this compound, a precise environmental impact assessment is not possible. However, based on its chemical class, any significant release would warrant concern due to the potential formation of hazardous byproducts and the general persistence associated with chlorinated aromatic compounds. food.gov.ukieaghg.org
Q & A
Q. How can researchers integrate machine learning (ML) to predict novel derivatives of this compound with enhanced properties?
- Methodological Answer : Train ML models on existing SAR datasets (e.g., bioactivity, solubility) using features like molecular descriptors (log P, polar surface area) and reaction conditions. Validate predictions with high-throughput screening (HTS) and iterative feedback loops. Prioritize candidates with Pareto optimization (e.g., balancing potency vs. synthetic feasibility) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
